methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate
Description
Methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-8-yl]benzoate is a highly complex heterocyclic compound characterized by a tricyclic framework containing seven nitrogen atoms (heptazatricyclo) and a benzoate ester moiety. This structure imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. Its structural complexity necessitates advanced analytical techniques, such as NMR, IR, and X-ray crystallography, for validation .
Properties
Molecular Formula |
C21H17N7O3 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate |
InChI |
InChI=1S/C21H17N7O3/c1-11-3-5-12(6-4-11)16-15-17(19(29)24-23-16)22-21-25-26-27-28(21)18(15)13-7-9-14(10-8-13)20(30)31-2/h3-10,18H,1-2H3,(H,24,29)(H,22,25,27) |
InChI Key |
XVRFRDTVJHXIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate typically involves multiple steps. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including cyclization, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Compounds for Comparison:
10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo-[1,2-a:3’,4’-c][1,2,4]benzotriazin-12-one (11f)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Structural Insights :
- The target compound’s heptazatricyclo core contrasts with the bis-triazolo-benzotriazinone in 11f, which features fused triazole and triazinone rings. The latter’s trifluoromethyl group enhances metabolic stability compared to the target’s methyl group .
- Spiro compounds (e.g., ) exhibit conformational rigidity due to their spiro junctions, whereas the target’s tricyclic system may exhibit strain-dependent reactivity.
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy:
Biological Activity
Methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, including antimicrobial and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure that contributes to its biological activity. The molecular formula is and it features multiple functional groups that enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the same structural class. For instance:
- Testing Methodology : Compounds were tested against various Gram-positive and Gram-negative bacteria using a microdilution method.
- Results : The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL for the most active compounds.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | En. Cloacae | 0.004 | 0.008 |
| Compound 11 | S. aureus | 0.008 | 0.020 |
| Compound 12 | E. coli | 0.015 | 0.030 |
| Compound 2 | B. cereus | 0.015 | 0.030 |
The data indicate that compounds with similar structural features to methyl 4-[10-(4-methylphenyl)-13-oxo...] exhibit potent antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin .
Anti-inflammatory Activity
In addition to antimicrobial properties, methyl 4-[10-(4-methylphenyl)-13-oxo...] has been investigated for its anti-inflammatory effects:
- Mechanism of Action : It was observed to suppress the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharide (LPS).
- Cytokine Levels : The compound significantly reduced levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 2: Anti-inflammatory Effects
| Treatment | NO Production (µM) | PGE2 Production (µM) | TNF-α (pg/mL) |
|---|---|---|---|
| Control | High | High | High |
| Methyl Compound | Low | Low | Low |
These findings suggest that the compound may be beneficial in treating conditions characterized by inflammation .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated the effectiveness of methyl derivatives against multi-drug resistant bacterial strains in clinical settings, demonstrating significant reductions in bacterial load in infected tissues. -
Case Study on Inflammatory Response :
In a murine model of inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers compared to untreated controls.
Q & A
Basic: What are the standard synthetic routes for this compound?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting a halogenated benzoate derivative (e.g., methyl 4-(bromomethyl)benzoate) with a heterocyclic amine precursor under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF. Catalysts like TFA and reducing agents such as EtSiH are employed to stabilize intermediates and drive the reaction to completion. Purification is typically achieved via column chromatography using gradients of ethyl acetate/hexane .
Basic: What analytical techniques are used for structural confirmation?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromatic proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsional strain in the tricyclic core (e.g., C–C bond lengths of 1.35–1.48 Å) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Systematically vary:
- Solvent : Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates .
- Catalysts : Test Brønsted acids (e.g., TFA) versus Lewis acids (e.g., ZnCl) to stabilize transition states .
- Temperature : Reactions at 0–5°C minimize side-product formation during cyclization .
- Workup : Use aqueous NaOH to neutralize acidic byproducts before extraction .
Advanced: What mechanistic insights explain the cyclization steps?
Cyclization likely proceeds via intramolecular nucleophilic attack, where a secondary amine attacks an electrophilic carbonyl carbon. Computational modeling (DFT) can map energy barriers for ring closure. Experimental evidence from analogous compounds shows that steric hindrance from substituents (e.g., 4-methylphenyl groups) slows cyclization kinetics .
Basic: How is crystallographic data interpreted for structural validation?
Single-crystal X-ray diffraction provides:
- Bond lengths/angles : Compare observed values (e.g., C–N: 1.32 Å) to theoretical predictions .
- Torsional parameters : Analyze dihedral angles (e.g., C8–C9–C10–O1 = −178.6°) to assess planarity .
- Packing diagrams : Identify π-π stacking or hydrogen-bonding interactions stabilizing the lattice .
Advanced: How can substituent effects on bioactivity be systematically studied?
- Analog synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Structure-Activity Relationship (SAR) : Test analogs in HDAC inhibition assays (IC values) to correlate substituent properties with activity .
Advanced: What computational tools model the compound’s electronic properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility .
Basic: How is stability assessed under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
- HPLC : Monitor degradation products after exposure to light, heat, or humidity .
Advanced: How are contradictory spectral data resolved?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- Isotopic labeling : Use N or C-labeled precursors to confirm ambiguous peaks .
Advanced: What strategies validate biological target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
